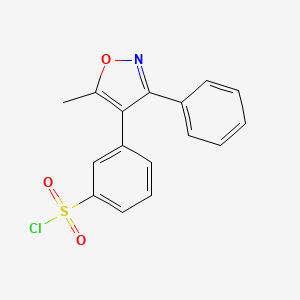

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to inhibit cox-2 , an enzyme involved in inflammation and pain.

Mode of Action

It is likely that the compound interacts with its target enzyme, potentially cox-2 , leading to a change in the enzyme’s activity.

Biochemical Pathways

If the compound does indeed inhibit COX-2 , it would affect the synthesis of prostaglandins, which are key players in the inflammatory response.

Pharmacokinetics

It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

If the compound does inhibit COX-2 , it would likely result in a decrease in the production of prostaglandins, potentially reducing inflammation and pain.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Activité Biologique

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, also known as a key intermediate in the synthesis of pharmaceutical compounds, particularly valdecoxib, has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group and an isoxazole moiety, which are known to contribute to various pharmacological effects.

The compound has the molecular formula and features a sulfonyl chloride group that enhances its reactivity in biological systems. The structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the sulfonation of 5-methyl-3-phenylisoxazole followed by chlorination. This process allows for the introduction of the sulfonyl chloride group, which is crucial for its biological activity.

Antiinflammatory and Analgesic Properties

Research indicates that compounds derived from this compound exhibit significant anti-inflammatory and analgesic properties. Valdecoxib, a notable derivative, has been used clinically to treat pain and inflammation associated with conditions such as arthritis and acute pain episodes .

Antibacterial Activity

In studies evaluating antibacterial activity, derivatives of this compound have shown effectiveness against various bacterial strains. For instance, some synthesized analogs demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .

Enzyme Inhibition

The sulfonamide functionality present in this compound contributes to its ability to inhibit certain enzymes. Research has highlighted its role as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases . Additionally, it has shown strong inhibitory activity against urease, an enzyme implicated in several pathological conditions.

Study 1: Valdecoxib Efficacy

A clinical study assessed the efficacy of valdecoxib (derived from the compound) in patients with osteoarthritis. Results indicated significant reductions in pain levels compared to placebo groups, supporting its use as an effective analgesic .

Study 2: Antibacterial Screening

Another study focused on synthesizing various derivatives from this compound and evaluating their antibacterial properties. The results showed that certain derivatives had enhanced activity against resistant strains of bacteria, suggesting that modifications to the sulfonamide structure can yield potent antimicrobial agents .

Research Findings

| Activity | Findings |

|---|---|

| Anti-inflammatory | Effective in reducing inflammation in animal models; mechanism involves COX inhibition. |

| Analgesic | Significant pain relief observed in clinical trials for osteoarthritis patients. |

| Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis. |

| Enzyme Inhibition | Strong acetylcholinesterase and urease inhibition noted; potential for neuroprotective effects. |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

- Molecular Formula : C16H12ClNO3S

- CAS Number : 509074-26-4

- Molecular Weight : 325.79 g/mol

- Physical Form : Solid

A. Synthesis of Pharmaceuticals

One of the primary applications of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various sulfonamides and other bioactive molecules. For instance, it is used to synthesize valdecoxib, a selective COX-2 inhibitor employed for pain management and inflammation reduction .

B. Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. The sulfonamide derivatives synthesized from this compound have been investigated for their potential in treating conditions like arthritis and other inflammatory diseases .

A. Reaction Mechanisms

The compound can undergo various reactions, such as nucleophilic substitution and acylation, to yield different sulfonamide derivatives. For example:

- Nucleophilic attack by amines on the sulfonyl chloride leads to the formation of sulfonamides.

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Substitution | Sulfonyl Chloride + Amine | Sulfonamide |

| Acylation | Sulfonyl Chloride + Alcohol | Sulfonate Ester |

B. Case Studies in Synthesis

A notable case study involves the synthesis of valdecoxib from this sulfonyl chloride through a multi-step reaction involving ammonia and dichloromethane as solvents. The process demonstrates high selectivity and yield under controlled conditions .

A. Pharmacological Research

Studies have shown that compounds derived from this compound exhibit significant pharmacological activities, including:

- Inhibition of cyclooxygenase enzymes (COX)

- Antimicrobial properties against various pathogens

B. Toxicological Assessments

Toxicological profiles of sulfonamide derivatives indicate varying levels of safety and efficacy, making it crucial to evaluate these compounds through rigorous testing protocols before clinical application .

Propriétés

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACKDPVPZJIFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.